![molecular formula C21H21N3O4S B2812958 N-(2,5-二甲氧基苄基)-6-酮-2,3,4,6-四氢-[1,3]噻吩并[2,3-b]喹唑啉-9-基甲酰胺 CAS No. 1251603-88-9](/img/structure/B2812958.png)

N-(2,5-二甲氧基苄基)-6-酮-2,3,4,6-四氢-[1,3]噻吩并[2,3-b]喹唑啉-9-基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

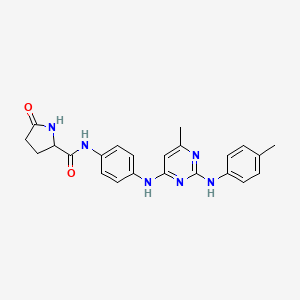

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

Quinazolin-4(3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized via various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water .科学研究应用

合成和生物活性

研究重点在于合成各种杂环化合物,包括噻唑并喹唑啉和噻嗪并喹唑啉,因为它们具有有希望的生物活性。例如,一项研究重点介绍了通过铜催化的串联反应合成新型氧杂环、噻嗪环和氧氮杂环并喹唑啉酮,展示了从喹唑啉衍生物中开发具有生物活性的化合物的兴趣 (Abele, E., Popelis, J., & Višnevska, Yu., 2012)。另一个例子涉及噻唑并苯并喹唑啉和噻嗪并苯并喹唑啉的简便合成和抗菌研究,强调了此类化合物的抗菌潜力 (Gupta, R., & Chaudhary, R. P., 2012)。

抗菌和抗癌特性

喹唑啉衍生物,例如苯并[b][1,6]萘并吡啶羧酰胺衍生物,对各种癌细胞系表现出显着的细胞毒活性,表明它们在抗癌研究中的潜力 (Deady, L., et al., 2003)。类似地,从维斯纳根酮或凯林酮合成的化合物已被评估其抗炎和镇痛活性,从而深入了解其潜在的治疗应用 (Abu‐Hashem, A., et al., 2020)。

合成技术

此类化合物的合成通常涉及引入赋予所需生物活性的官能团的创新技术。例如,一项关于功能化部分氢化喹啉合成的研究利用了斯托克反应——分子内转氨化——烷基化串联方案,突出了获得这些化合物所采用的复杂合成路线 (Dyachenko, I. V., et al., 2019)。

抗肿瘤和抗菌评价

进一步的研究包括评估新型喹唑啉酮和苯甲酰胺衍生物的抗癌活性,展示了喹唑啉衍生物在开发新治疗剂中的持续探索 (El-Hashash, M., et al., 2018)。此外,一些化合物已被专门合成用于抗分枝杆菌活性,说明了在对抗传染病中潜在应用的广泛性 (Dinakaran, M., et al., 2008)。

作用机制

Target of Action

Quinazoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities . They are known to interact with various enzymes and receptors, playing a significant role in numerous biological processes .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit enzymes, thereby altering the biochemical pathways within the cell .

Biochemical Pathways

They have been reported to exhibit anti-inflammatory, antitubercular, and antiviral activities, suggesting their involvement in these respective biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy .

Result of Action

Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound .

未来方向

属性

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-27-15-5-7-18(28-2)14(10-15)12-22-19(25)13-4-6-16-17(11-13)23-21-24(20(16)26)8-3-9-29-21/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAXUTXEISNXGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea](/img/structure/B2812883.png)

![1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2812891.png)